Eleutheroside D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Eleutheroside D involves the coupling of sinapyl alcohol and glucose, catalyzed by glucosyltransferase . The process begins with the conversion of ferulic acid into sinapyl alcohol through a series of reduction reactions . The final step involves the coupling of sinapyl alcohol with glucose to form this compound .

Industrial Production Methods: Industrial production of this compound is primarily achieved through biotechnological means. Organogenic cultures of Eleutherococcus species have been induced for the production of eleutherosides . Bioreactor cultures have been established to optimize the accumulation of biomass and secondary metabolites . Pilot-scale cultures have also been developed for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Eleutheroside D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives where functional groups are added or replaced .

Applications De Recherche Scientifique

Neuroprotective Effects

Eleutheroside D has shown promise in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may help mitigate neuronal damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrated that this compound could enhance neurite outgrowth and protect against synaptic loss induced by amyloid-beta toxicity .

Case Study:

- A study on rat cortical neurons treated with amyloid-beta showed that this compound significantly reduced neuronal atrophy and death, promoting the regeneration of neurites .

Metabolic Disorders

The compound has been investigated for its role in glucose metabolism and insulin sensitivity. In animal models of diabetes, this compound exhibited a capacity to improve glycemic control and enhance insulin sensitivity. This effect is particularly relevant for conditions such as type 2 diabetes, where insulin resistance is a key challenge.

Research Findings:

- In diabetic db/db mice, administration of this compound led to significant reductions in fasting blood glucose levels and improved glucose tolerance .

Antioxidant Properties

This compound possesses notable antioxidant capabilities, which contribute to its protective effects against oxidative stress-related damage. This property is essential for preventing cellular damage in various diseases, including cancer and cardiovascular disorders.

Experimental Evidence:

- Studies have shown that extracts containing this compound can inhibit oxidative stress markers and enhance the expression of antioxidant genes in liver tissues .

Cancer Treatment Potential

The anti-carcinogenic properties of this compound are being explored as a complementary approach in cancer therapy. Preliminary studies suggest that it may inhibit tumor growth and metastasis through immunomodulatory effects.

Case Study:

- A study indicated that this compound could stimulate immune responses in murine models, effectively reducing tumor size and preventing metastasis .

Adaptogenic Effects

As an adaptogen, this compound helps the body adapt to stressors, enhancing overall resilience. This property has implications for mental health and stress-related disorders.

Clinical Insights:

- Research indicates that this compound can modulate stress hormone levels, thereby improving mood and reducing anxiety symptoms in stressed animal models .

Data Table: Summary of Applications

Mécanisme D'action

Eleutheroside D exerts its effects through various molecular targets and pathways. It enhances the secretion of β-endorphin from the adrenal medulla and stimulates peripheral opioid receptors, resulting in decreased plasma glucose levels . It also improves stamina by enabling skeletal muscle to better utilize lipids and spare glycogen, reducing lactic acid buildup and increasing oxygen saturation . Additionally, this compound has been shown to exert anti-fatigue effects by lowering plasma triglycerides, lactate dehydrogenase, and blood urea nitrogen .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Eleutheroside D include Eleutheroside B, Eleutheroside E, and syringin . These compounds are also phenylpropanoid glycosides found in Eleutherococcus species .

Uniqueness: This compound is unique due to its specific molecular structure and its potent pharmacological activities . While Eleutheroside E is its optical isomer, this compound has distinct biological effects and is considered one of the most active compounds in the eleutheroside family .

Propriétés

Numéro CAS |

79484-75-6 |

|---|---|

Formule moléculaire |

C34H46O18 |

Poids moléculaire |

742.7 g/mol |

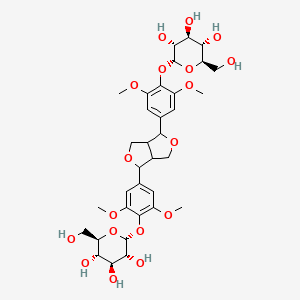

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29-,30+,33-,34-/m0/s1 |

Clé InChI |

FFDULTAFAQRACT-FQWBPGEQSA-N |

SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

SMILES isomérique |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |

SMILES canonique |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

melting_point |

269 - 270 °C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Eleutheroside D and how is it purified?

A1: this compound is primarily found in the roots of Acanthopanax senticosus (Siberian ginseng) . While it can be found in lower quantities in the leaves and pulp, the roots remain the primary source. Purification of this compound can be achieved using macroporous adsorbents like AB-8, which has demonstrated a high elution power of 92.6% when using a 30% alcohol solution .

Q2: Aside from Acanthopanax senticosus, are there other plant sources for this compound?

A2: Yes, research has identified this compound in the rhizome of Menispermum dauricum . This finding is particularly interesting as it marks the first reported instance of this compound being isolated from the Menispermum genus.

Q3: What other compounds are often found alongside this compound in Acanthopanax senticosus?

A3: Acanthopanax senticosus contains a rich profile of compounds, and several are frequently co-extracted with this compound. These include:

- Syringin: A glycoside also found in other plants, known for its potential antioxidant properties.

- Eleutheroside B1: Another lignan glycoside, believed to contribute to the adaptogenic properties attributed to Acanthopanax senticosus.

- Pinoresinol Diglucoside: A lignan with potential antioxidant and anti-inflammatory activities.

Q4: How can I rapidly identify this compound in a complex plant extract?

A4: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) has been successfully employed for rapid identification of this compound . This method allows for the detection of this compound by identifying its characteristic quasi-molecular ion peak at m/z 760 ([M(742)+NH4]+) and its MS2 main fragment ion peak at m/z 419.

Q5: Beyond this compound, what other novel compounds have been discovered in Acanthopanax gracilistylus?

A5: Research on Acanthopanax gracilistylus has led to the identification of six novel compounds, specifically a series of ceramide derivatives (1a-f) and a glucosylceramide derivative (2) . These discoveries highlight the potential of this genus as a source of novel bioactive compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.